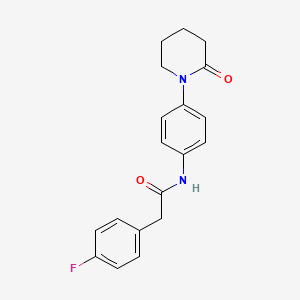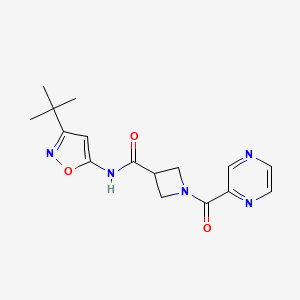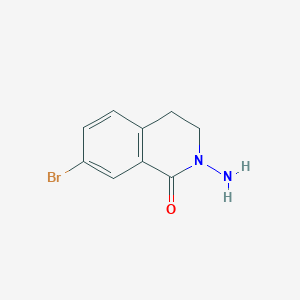
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one” is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold . This compound is part of a class of molecules that have been synthesized for plant disease management .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including “this compound”, has been achieved using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a 3,4-dihydroisoquinolin-1(2H)-one scaffold with an amino group at the 2-position and a bromo group at the 7-position .Scientific Research Applications
Antiplasmodial Activity
- Aminoquinolines, including derivatives with bromo substitutions, have been studied for their activity against both chloroquine-susceptible and -resistant Plasmodium falciparum, a parasite responsible for malaria. These compounds show potential as antiplasmodial agents (De et al., 1998).
Synthesis and Chemistry
- Novel methods for synthesizing 2-amino-3-bromoquinolines have been developed, enhancing the accessibility of these compounds for further research and application in various fields (Jiang et al., 2014).
- Certain derivatives of benzo[de]isoquinoline-1,3-dione, containing an amino group, have been synthesized and studied for their potential as chemosensors, particularly in the detection of anions (Tolpygin et al., 2013).
Biomedical Applications
- Some derivatives of aminoisoquinolines, like 3-phenyl-2-amino isoquinoline, have been explored as colorimetric sensors for mercury ions, showing potential in environmental and analytical chemistry (Wan et al., 2009).
- Aminoquinones, structurally related to marine isoquinolinequinones, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. This suggests their potential use in developing anticancer agents (Delgado et al., 2012).
Chemical Sensors and Imaging
- A fluorescent turn-on sensor based on a hydrazide-naphthalic anhydride conjugate has been developed for selective detection of Al3+ ions, which is applicable in live cell imaging (Anand et al., 2018).
Other Applications
- Research on 8-aminoquinolines has provided insights into their use in latent malaria therapy, although their potential is somewhat limited due to associated risks in certain patients (Baird, 2019).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .
Mode of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Biochemical Pathways
Related compounds have been shown to impact the dopamine pathway and inflammatory response pathways .
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation and inflammatory responses .
Future Directions
The future directions for “2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one” and its derivatives could involve further exploration of their antioomycete activity and potential use in plant disease management . The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity . This information could guide the design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
Biochemical Analysis
Biochemical Properties
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is known to interact with various enzymes, proteins, and other biomolecules . It has been used as an intermediate in the synthesis of benzolactams as dopamine D3 receptor ligands . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors that inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-amino-7-bromo-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDXUAOMBIFXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)


![2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2781375.png)
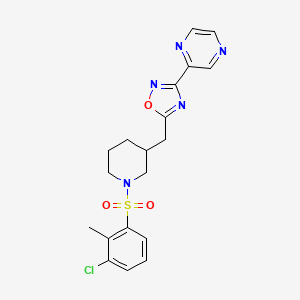
![N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2781377.png)
![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)
![1-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2781381.png)
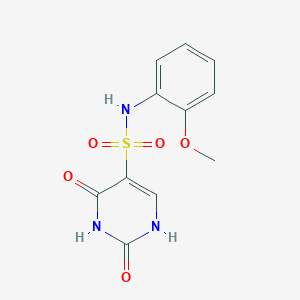
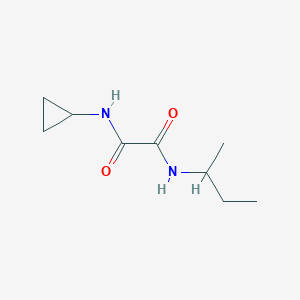
![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)
